

Spectroscopic Profile of (Z)-7-Hexadecenal: A Technical Guide

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Compound of Interest

Compound Name: (Z)-7-Hexadecenal

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-7-Hexadecenal**, a significant semiochemical in the field of chemical ecology. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, quantification, and analysis.

Data Presentation

The spectroscopic data for **(Z)-7-Hexadecenal** is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of this long-chain aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for **(Z)-7-Hexadecenal**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.76	Triplet (t)	1H	Aldehyde proton (-CHO)
~5.35	Multiplet (m)	2H	Olefinic protons (-CH=CH-)
~2.42	Triplet (t)	2H	Methylene protons adjacent to aldehyde (-CH ₂ CHO)
~2.01	Multiplet (m)	4H	Allylic protons (-CH ₂ CH=CHCH ₂ -)
~1.2-1.4	Broad Multiplet	18H	Methylene protons in the alkyl chain (-CH ₂) ₉ -)
~0.88	Triplet (t)	3H	Terminal methyl protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for **(Z)-7-Hexadecenal**

While a fully assigned spectrum from a single source is not publicly available, typical chemical shifts for the carbon environments in **(Z)-7-Hexadecenal** are presented below. These are based on established ranges for similar long-chain unsaturated aldehydes.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~202.9	Aldehyde carbon (C=O)
~130.0	Olefinic carbons (-CH=CH-)
~43.9	Methylene carbon adjacent to aldehyde (-CH ₂ CHO)
~31.9	Methylene carbons in the alkyl chain
~29.1-29.7	Methylene carbons in the alkyl chain
~27.2	Allylic carbons (-CH ₂ CH=CH-)
~22.7	Methylene carbon adjacent to the terminal methyl group (-CH ₂ CH ₃)
~14.1	Terminal methyl carbon (-CH ₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **(Z)-7-Hexadecenal**, electron ionization (EI) is a common method. The NIST WebBook provides mass spectrum data for this compound.[\[2\]](#)

Table 3: Key Mass Spectrometry Data for **(Z)-7-Hexadecenal**

m/z	Interpretation
238	Molecular ion [M] ⁺
220	[M - H ₂ O] ⁺
194	[M - C ₃ H ₆] ⁺
97	McLafferty rearrangement fragment
83	
69	
55	
41	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **(Z)-7-Hexadecenal** will exhibit characteristic absorptions for the aldehyde and alkene groups.

Table 4: Infrared (IR) Spectroscopic Data for **(Z)-7-Hexadecenal**

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3005	C-H (alkene)	Stretching
~2925, ~2855	C-H (alkane)	Stretching
~2720	C-H (aldehyde)	Stretching (Fermi resonance doublet)
~1730	C=O (aldehyde)	Stretching
~1655	C=C (alkene, Z-isomer)	Stretching
~1465	C-H (alkane)	Bending
~725	C-H (alkene, Z-isomer)	Out-of-plane bending

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **(Z)-7-Hexadecenal** are provided below. These represent typical procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

- Sample Preparation: A sample of **(Z)-7-Hexadecenal** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2 seconds.
 - Spectral width: 0-220 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **(Z)-7-Hexadecenal** is prepared in a volatile solvent such as hexane or dichloromethane.
- Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection: 1 μ L of the sample is injected in splitless mode.
 - Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

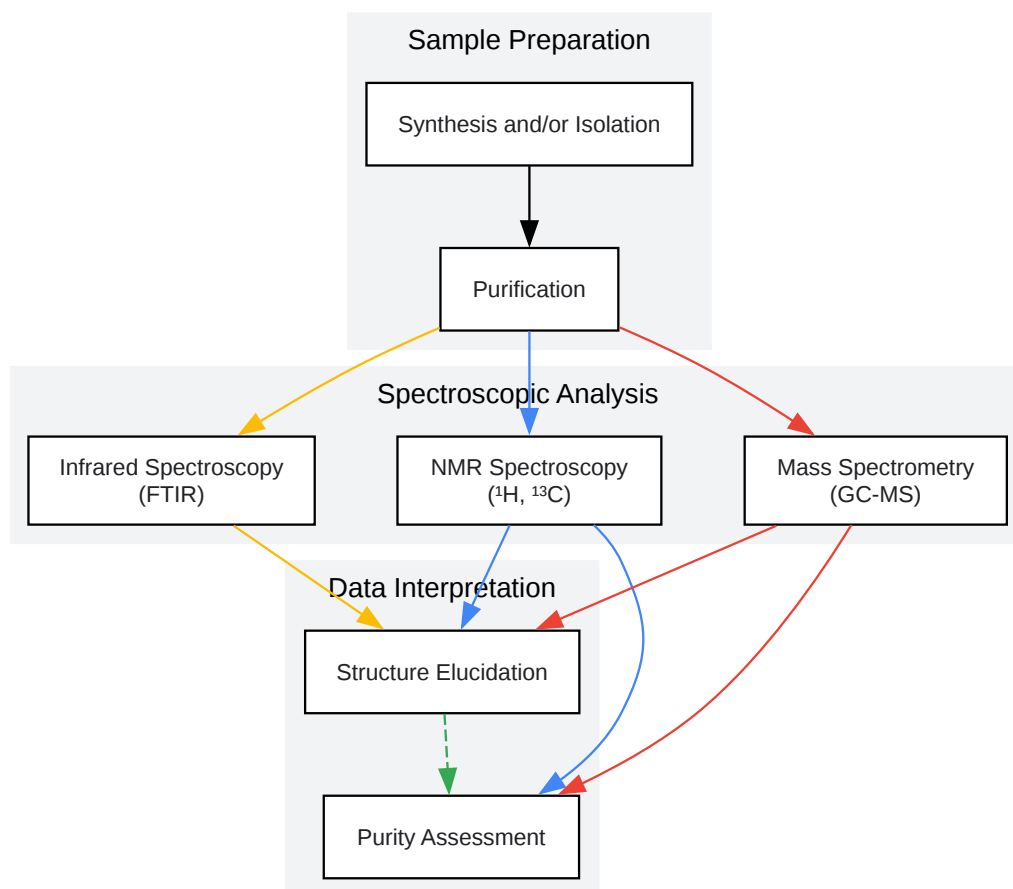
- Sample Preparation: A thin film of neat **(Z)-7-Hexadecenal** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation and Conditions:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Acquisition Parameters:

- Resolution: 4 cm^{-1} .
- Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Spectral range: 4000-400 cm^{-1} .
- A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **(Z)-7-Hexadecenal**.

Workflow for Spectroscopic Analysis of (Z)-7-Hexadecenal



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Caption: Workflow for the spectroscopic analysis of **(Z)-7-Hexadecenal**.

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References

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